Hydroxyprogesterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPWSSGDRRHUNT-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040747, DTXSID00859075 | |
| Record name | 17alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00648 mg/mL | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL | |
CAS No. |
68-96-2, 110850-01-6 | |
| Record name | 17-Hydroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxyprogesterone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyprogesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyprogesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HYDROXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21807M87J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 °C, 219 - 220 °C | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic and Metabolic Pathways of Hydroxyprogesterone and Its Derivatives
Endogenous Biosynthesis of Hydroxyprogesterone (B1663944) from Precursors
17α-hydroxyprogesterone (17-OHP) is an endogenous steroid hormone that serves as a critical intermediate in the intricate pathway of steroidogenesis. nih.govdrugbank.com This process, occurring primarily in the adrenal glands and to a lesser extent in the gonads, involves a series of enzymatic conversions starting from cholesterol. nih.govtaylorandfrancis.com 17-OHP is synthesized from either pregnenolone (B344588) or progesterone (B1679170). nih.gov
Role of Specific Cytochrome P450 Enzymes in Hydroxylation (e.g., CYP17A1 for 17α-hydroxylase, 21-hydroxylase)
The synthesis of 17-OHP is critically dependent on the action of specific cytochrome P450 enzymes. The enzyme 17α-hydroxylase, encoded by the CYP17A1 gene, is responsible for the conversion of progesterone to 17-OHP. drugbank.comamericanregent.comnih.gov This enzyme also facilitates the conversion of pregnenolone to 17α-hydroxypregnenolone. americanregent.comjst.go.jp
Another key enzyme in the steroidogenic pathway is 21-hydroxylase, encoded by the CYP21A2 gene. unboundmedicine.comdrugs.com This enzyme acts on 17-OHP, hydroxylating it to form 11-deoxycortisol, a direct precursor to cortisol. unboundmedicine.commdpi.com A deficiency in 21-hydroxylase leads to an accumulation of 17-OHP in the bloodstream. unboundmedicine.comwikipedia.org
The following table summarizes the key enzymes involved in the biosynthesis of 17-OHP and its immediate downstream product.
| Enzyme | Gene | Substrate(s) | Product(s) | Role in this compound Pathway |
| 17α-hydroxylase | CYP17A1 | Progesterone, Pregnenolone | 17α-hydroxyprogesterone, 17α-hydroxypregnenolone | Catalyzes the formation of 17-OHP from progesterone. americanregent.comnih.gov |
| 21-hydroxylase | CYP21A2 | 17α-hydroxyprogesterone, Progesterone | 11-deoxycortisol, Deoxycorticosterone | Converts 17-OHP to the cortisol precursor, 11-deoxycortisol. unboundmedicine.comdrugs.com |
Intermediary Role of this compound in Steroidogenesis (e.g., cortisol, androgens, estrogens)
This compound stands at a crucial crossroads in the steroid synthesis cascade, acting as a precursor for glucocorticoids, androgens, and estrogens. nih.govdrugbank.comdrugs.com Its primary role is in the adrenal cortex's zona fasciculata, where it is converted to 11-deoxycortisol, which is then hydroxylated to form the vital glucocorticoid, cortisol. taylorandfrancis.comnih.gov
Furthermore, through the action of 17,20-lyase, another activity of the CYP17A1 enzyme, 17-OHP can be converted to androstenedione. nih.gov Androstenedione is a key precursor for the synthesis of androgens like testosterone (B1683101) and estrogens such as estrone (B1671321) and estradiol. nih.govdrugs.com This highlights the pivotal role of 17-OHP in balancing the production of various steroid hormones essential for numerous physiological functions. nih.gov
Metabolism of this compound and its Synthetic Analogs
The metabolism of both endogenous this compound and its synthetic analogs, such as this compound caproate (17-OHPC), is a complex process primarily occurring in the liver. unboundmedicine.comwikipedia.org This biotransformation is crucial for the elimination of these compounds from the body.
Hepatic Metabolic Pathways (e.g., CYP3A4, CYP3A7)
The metabolism of 17-OHPC is predominantly mediated by the cytochrome P450 3A subfamily of enzymes. wikipedia.orgdrugs.com In adults, CYP3A4 and, to a lesser extent, CYP3A5 are the primary enzymes responsible for the oxidative metabolism of 17-OHPC. drugbank.comdrugs.comnih.gov Studies using human liver microsomes have confirmed that CYP3A4 is the major contributor to this process. nih.gov The metabolism of 17-OHPC involves hydroxylation, reduction, and conjugation (including glucuronidation and sulfation). wikipedia.orgdrugs.com It is important to note that the caproate ester of 17-OHPC is not cleaved during metabolism, meaning that 17α-hydroxyprogesterone is not a metabolite of 17-OHPC. wikipedia.orgnih.gov
Fetal Metabolism and Metabolite Identification
Fetal tissues, particularly the liver, are also capable of metabolizing 17-OHPC. nih.gov The primary enzyme responsible for this in the fetal liver is CYP3A7, the major fetal CYP3A isoform. nih.govtaylorandfrancis.com Research has shown that fetal hepatocytes can metabolize 17-OHPC, producing a different metabolite profile compared to adult hepatocytes. nih.govnih.gov Specifically, two unique monohydroxylated metabolites (M1 and M3) have been identified in fetal hepatocyte systems, which are not observed in adult systems. nih.gov A common metabolite (M2) is found in both fetal and adult systems. nih.gov The intrinsic clearance of 17-OHPC by fetal hepatocytes is approximately half that of adult hepatocytes. nih.govnih.gov
The following table details the metabolites of 17-OHPC identified in fetal and adult liver systems.
| Metabolite | Generating System | Description |
| M1 | Fetal Hepatocytes, Expressed CYP3A7 | Monohydroxylated 17-OHPC. nih.gov |
| M2 | Fetal & Adult Hepatocytes, Expressed CYP3A4 & CYP3A7 | Monohydroxylated 17-OHPC. nih.gov |
| M3 | Fetal Hepatocytes, Expressed CYP3A7 | Monohydroxylated 17-OHPC. nih.gov |
| M4 | Adult Hepatocytes, Expressed CYP3A4 | Monohydroxylated 17-OHPC. nih.gov |
| M5 | Adult Hepatocytes, Expressed CYP3A4 | Monohydroxylated 17-OHPC. nih.gov |
Influence of Enzyme Induction/Inhibition on this compound Metabolism
The metabolism of 17-OHPC can be significantly altered by the co-administration of drugs that induce or inhibit CYP3A enzymes. nih.gov
Enzyme Induction: The rate of metabolism of drugs that are substrates for a particular enzyme can be increased by inducers of that enzyme. medicineslearningportal.org For instance, treatment with known CYP3A inducers such as rifampin and phenobarbital (B1680315) has been shown to significantly increase the metabolism of 17-OHPC in fresh human hepatocytes. nih.gov This can lead to lower plasma concentrations of 17-OHPC and potentially reduce its efficacy. drugs.com
Enzyme Inhibition: Conversely, enzyme inhibitors slow down the metabolism of a drug, leading to its accumulation in the body. medicineslearningportal.org The metabolism of 17-OHPC is significantly inhibited by potent CYP3A4 inhibitors like ketoconazole (B1673606) and troleandomycin. nih.gov This can result in higher plasma concentrations of 17-OHPC.
This interaction is clinically relevant as many commonly used drugs are metabolized by or affect the activity of CYP3A enzymes. nih.govlongdom.org
Specific this compound Isomers and their Metabolic Relevance
The hydroxylation of progesterone at various carbon positions results in a range of this compound isomers, each with distinct metabolic fates and biological implications. These isomers are integral to the complex network of steroid hormone biosynthesis and metabolism, influencing physiological processes from reproductive health to adrenal function.
6-Hydroxyprogesterone (B12001757) Metabolism and Biological Significance
The primary enzyme responsible for the 6β-hydroxylation of progesterone is Cytochrome P450 3A4 (CYP3A4), which accounts for a substantial portion of progesterone metabolism. wikipedia.org Research indicates that 6-hydroxyprogesterone is a known human metabolite of progesterone and is found in tissues such as the kidney and liver. nih.gov
| Feature | Description |
| Metabolic Role | Metabolite of progesterone. ontosight.ai |
| Primary Site of Formation | Liver. ontosight.ainih.gov |
| Key Enzyme | Cytochrome P450 3A4 (CYP3A4). wikipedia.org |
| Biological Significance | Influences progesterone levels and activity. ontosight.ai |
7-Hydroxyprogesterone in Steroid Hormone Metabolism and as a Biomarker
7-Hydroxyprogesterone is a steroid hormone that functions as an intermediate in the biosynthesis of other steroid hormones. ontosight.ai It is a hydroxylated derivative of progesterone, and its synthesis involves the enzymatic hydroxylation of progesterone by specific cytochrome P450 enzymes in the liver and other tissues. ontosight.ai
This isomer holds clinical relevance as a potential biomarker. Abnormal levels of 7-hydroxyprogesterone can be indicative of certain disorders of steroid hormone biosynthesis, such as congenital adrenal hyperplasia (CAH), particularly the form caused by 21-hydroxylase deficiency. ontosight.ai In such conditions, the buildup of 17-hydroxyprogesterone can be shunted, leading to an increase in other steroid metabolites. ontosight.ai The measurement of 7-hydroxyprogesterone is often performed using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). ontosight.ai
| Feature | Description |
| Metabolic Role | Intermediate in steroid hormone biosynthesis. ontosight.ai |
| Synthesis | Enzymatic hydroxylation of progesterone. ontosight.ai |
| Clinical Relevance | Potential biomarker for congenital adrenal hyperplasia (CAH). ontosight.ai |
| Analytical Methods | GC-MS, LC-MS/MS. ontosight.ai |
11-Hydroxyprogesterone (B1198595) Biosynthesis and Derivative Synthesis
11-Hydroxyprogesterone is a significant intermediate in the adrenal synthesis of cortisol. ontosight.ai Its biosynthesis involves the hydroxylation of progesterone at the 11th position, a reaction catalyzed by the enzyme 11β-hydroxylase (CYP11B1) in the adrenal cortex. ontosight.airesearchgate.net This step is critical in the pathway that converts cholesterol to cortisol. ontosight.ai
A deficiency in 11β-hydroxylase can lead to a form of congenital adrenal hyperplasia (CAH), characterized by an accumulation of 11-hydroxyprogesterone and a subsequent overproduction of androgens. ontosight.ai 11α-Hydroxyprogesterone (11α-OHP), an isomer, has been utilized as a precursor in the synthesis of various other steroids, including derivatives of 11β-aminoprogesterone. caymanchem.com Furthermore, haptens of 11α-hydroxyprogesterone have been synthesized for use in immunoassays. nih.gov Research has also explored the in vitro metabolism of 11β-hydroxyprogesterone and its conversion to other steroid metabolites. researchgate.net
| Feature | Description |
| Biosynthetic Role | Precursor in cortisol synthesis. ontosight.ai |
| Key Enzyme | 11β-hydroxylase (CYP11B1). ontosight.airesearchgate.net |
| Clinical Significance | Elevated levels can indicate 11β-hydroxylase deficiency (CAH). ontosight.ai |
| Derivative Synthesis | Used as a precursor for other steroid derivatives. caymanchem.com |
14-Hydroxyprogesterone (B108671) and its Isomers in Progestogenic Activity
14-Hydroxyprogesterone, particularly its isomers, exhibits progestogenic activity, meaning it can influence the female reproductive system in a manner similar to progesterone. ontosight.ai The spatial arrangement of the hydroxyl group at the 14th carbon atom significantly impacts its biological activity. ontosight.ai
These compounds play a role in the menstrual cycle and the maintenance of pregnancy. ontosight.ai Research into 14-hydroxyprogesterone and its isomers is ongoing, with a focus on understanding their specific effects and potential therapeutic applications, such as in hormone replacement therapy and contraceptives. ontosight.ai The study of these isomers contributes to the development of more targeted progestogenic therapies. ontosight.ai
| Feature | Description |
| Biological Activity | Exhibits progestogenic activity. ontosight.ai |
| Physiological Role | Influences the menstrual cycle and pregnancy. ontosight.ai |
| Structural Importance | Isomerism at the 14th carbon affects biological activity. ontosight.ai |
| Research Focus | Potential therapeutic applications in hormone therapy. ontosight.ai |
19-Hydroxyprogesterone (B1210570) Synthesis and Ring-Opening Mechanisms
19-Hydroxyprogesterone is a derivative of progesterone that serves as a key starting material for the synthesis of various other steroid compounds. tandfonline.com An efficient, scalable seven-step process for its synthesis from pregnenolone has been developed, achieving a significantly higher total yield than previously reported methods. tandfonline.comnih.gov
A critical step in this synthesis involves the ring-opening of a 6,19-epoxy bridge. tandfonline.com The mechanism for this ring-opening has been proposed and supported by liquid chromatography-mass spectrometry (LC-MS) analysis of the reaction intermediates. tandfonline.comtandfonline.com Understanding this mechanism is crucial for optimizing the synthesis of 19-hydroxyprogesterone and its derivatives. tandfonline.com
| Feature | Description |
| Synthetic Role | Key starting material for other steroid analogs. tandfonline.com |
| Improved Synthesis | A seven-step process with a 34.5% total yield has been established. tandfonline.comnih.gov |
| Key Chemical Step | Ring-opening of a 6,19-epoxy bridge. tandfonline.com |
| Mechanism Elucidation | The ring-opening mechanism has been proposed and analyzed. tandfonline.comtandfonline.com |
20-Alpha-Hydroxyprogesterone Biosynthesis and Physiological Regulation
20-Alpha-Hydroxyprogesterone (20α-OHP), also known as 20α-dihydroprogesterone, is a major metabolite of progesterone. ontosight.aiwikipedia.org It is formed from progesterone through the action of the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD). ontosight.ainih.gov This conversion is a key step in regulating the levels of active progesterone in the body. ontosight.ai
Physiologically, 20α-OHP plays a significant role in reproductive processes. The conversion of progesterone to the less active 20α-OHP is crucial for events such as the onset of labor, where a decrease in local progesterone levels is required. nih.govrupahealth.com The expression of 20α-HSD is itself subject to regulation, for instance, by the hormone prolactin. nih.gov While 20α-OHP has a much lower affinity for the progesterone receptor compared to progesterone, it is still considered a biologically active metabolite. wikipedia.org
| Feature | Description |
| Biosynthesis | Formed from progesterone via 20α-hydroxysteroid dehydrogenase (20α-HSD). ontosight.ainih.gov |
| Physiological Role | Regulates active progesterone levels, involved in processes like labor. ontosight.airupahealth.com |
| Enzyme Regulation | 20α-HSD expression is regulated by hormones such as prolactin. nih.gov |
| Biological Activity | A less potent but biologically active metabolite of progesterone. wikipedia.org |
Molecular and Cellular Mechanisms of Hydroxyprogesterone Action
Progesterone (B1679170) Receptor Interactions and Agonism
Hydroxyprogesterone's activity is primarily mediated through its binding to and activation of progesterone receptors (PRs). These receptors exist as both intracellular nuclear receptors and membrane-bound receptors, each initiating distinct signaling cascades.
Nuclear Progesterone Receptor Isoforms (PR-A, PR-B) and Ligand Binding
The classical mechanism of progesterone action is through nuclear progesterone receptors (nPRs), which function as ligand-activated transcription factors. patsnap.comwikipedia.org In humans, a single gene encodes for two main isoforms, PR-A and PR-B. wikipedia.org PR-B is identical to PR-A but contains an additional 164 amino acids at its N-terminus. wikipedia.orgresearchgate.net This structural difference allows them to regulate both overlapping and distinct sets of genes. researchgate.net
This compound (B1663944) and its derivative, 17α-hydroxyprogesterone caproate (17-OHPC), bind to both PR-A and PR-B. patsnap.comnih.gov Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with progesterone response elements (PREs) on the DNA to modulate the transcription of target genes. nih.govresearchgate.net
The binding affinity of this compound and its derivatives to these receptors is a key determinant of their potency. Studies have shown that 17-OHPC has a relative binding affinity for recombinant human PR-A and PR-B that is approximately 26-30% of that of progesterone. nih.govresearchgate.netnih.gov Despite this lower affinity, 17-OHPC has been shown to be comparable to progesterone in its ability to elicit gene expression in various cell lines. nih.govresearchgate.net Another study noted that the binding affinity of 17α-hydroxyprogesterone to PR-A and PR-B is only about 1% of that of progesterone, with a subsequent gene expression activation capacity of about 0.12% of progesterone's. researchgate.net In the human placenta, 17α-hydroxyprogesterone caproate's action is dependent on the presence of PR-A, where it helps to inhibit pro-labor genes. oup.com
| Compound | Receptor Isoform(s) | Relative Binding Affinity (Compared to Progesterone) | Reference(s) |
| 17α-hydroxyprogesterone caproate (17-OHPC) | PR-A, PR-B | 26-30% | nih.govresearchgate.netnih.gov |
| 17α-hydroxyprogesterone | PR-A, PR-B | ~1% | researchgate.net |
Membrane Progesterone Receptor Interactions (e.g., mPRα) and G protein Activation
In addition to nuclear receptors, this compound can initiate rapid, non-genomic effects through membrane progesterone receptors (mPRs). wikipedia.orgmdpi.com These receptors belong to the progestin and adipoQ receptor (PAQR) family and are distinct from the nuclear PRs. mdpi.comnih.gov The identified subtypes include mPRα, mPRβ, mPRγ, mPRδ, and mPRε. wikipedia.orgmsu.ru
These mPRs are coupled to G proteins, and their activation by ligands like this compound leads to rapid intracellular signaling events. mdpi.comnih.gov Progestogen binding to mPRs has been shown to stimulate [35S]GTPγS binding to cell membranes, which is a hallmark of G protein activation. mdpi.com This activation is often mediated through inhibitory G proteins (Gαi). pnas.org
17α-hydroxyprogesterone is a known activator of mPRs and can trigger non-genomic pathways that are not activated by nuclear PRs. nih.gov However, its binding affinity for mPRs can be relatively low. For instance, high concentrations of 17α-hydroxyprogesterone are needed to activate mPRα in human breast cancer cells, which is consistent with its low relative binding affinity for mPRα (around 1% that of progesterone). nih.gov In contrast, 21-hydroxyprogesterone shows a more significant binding to human mPRα, with a relative binding affinity of about 20% of progesterone's. mdpi.comresearchgate.net
| Receptor | Ligand | Relative Binding Affinity (RBA) | Cellular Response | Reference(s) |
| mPRα | 17α-hydroxyprogesterone | ~1% of progesterone | Activation of non-genomic pathways | nih.govnih.gov |
| mPRα | 21-hydroxyprogesterone | ~20% of progesterone | Significant binding | mdpi.comresearchgate.net |
Non-Genomic Signaling Cascades
The activation of mPRs and, in some contexts, cytoplasmic nPRs by this compound can trigger several rapid, non-genomic signaling cascades. frontiersin.org These pathways involve a series of protein kinases that ultimately regulate cellular processes independent of direct gene transcription, although they can lead to changes in gene expression downstream. mdpi.comfrontiersin.org
Activation of ERK/MAPKinase Pathways
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, growth, and survival. scientificarchives.com Progestogens can activate the ERK/MAPK pathway through mPRs. mdpi.com This activation can occur through G protein βγ-subunit signaling. mdpi.com
In some cellular contexts, the activation of the ERK/MAPK pathway by progestins is complex and can involve cross-talk with other receptors. For example, in T47D breast cancer cells, progestins can activate the Src/p21ras/Erk pathway, but this activation surprisingly requires the presence of the estrogen receptor (ER). nih.govembopress.org The B isoform of the progesterone receptor (PR-B) associates with the ER to transmit the signal to the Src/p21ras/Erk pathway. nih.govembopress.org
PI3K/AKT Signaling Modulation
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another crucial signaling route that governs cell survival, growth, and proliferation. kegg.jpgenome.jp Progestogen activation of mPRs can stimulate the PI3K/AKT pathway, often in conjunction with the MAPK/ERK pathway. mdpi.com This signaling is thought to be mediated through the βγ-subunits of activated G proteins. mdpi.com
Progesterone has been shown to activate the PI3K-AKT pathway in human spermatozoa, a process that is dependent on calcium influx and is crucial for regulating motility and hyperactivation. nih.gov In preeclampsia models, progesterone has been observed to activate the PI3K/AKT signaling pathway, which is associated with enhanced trophoblast cell invasion. nih.gov
cAMP/PKA Pathway Modulation
The cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway is a ubiquitous second messenger system that regulates a wide array of cellular functions. genome.jpmicrobialcell.com The interaction of this compound with this pathway can be either stimulatory or inhibitory, depending on the cell type and the specific G protein coupled to the mPR. mdpi.com
Activation of mPRs can lead to the inhibition of adenylyl cyclase through Gαi proteins, resulting in decreased intracellular cAMP levels and reduced PKA activity. mdpi.com Conversely, in other contexts, signaling through Gαs proteins can stimulate adenylyl cyclase, leading to an increase in cAMP and PKA activation. PKA can then phosphorylate various downstream targets, including transcription factors like cAMP-response element-binding protein (CREB), to modulate gene expression. mdpi.comnih.gov In the human placenta, the cAMP/PKA pathway has been shown to regulate the expression of CYP17, an enzyme involved in the synthesis of 17α-hydroxyprogesterone. oup.com
Other Intracellular Mediators (e.g., JNK, mTOR, NFκB, Snail, CREB)
This compound's influence extends to several critical intracellular signaling pathways that regulate cellular processes like inflammation, proliferation, and survival. The activation of membrane progesterone receptors (mPRs) by progestogens can initiate downstream signaling through various mediators, including c-Jun N-terminal kinase (JNK), mammalian target of rapamycin (B549165) (mTOR), nuclear factor-kappa B (NF-κB), Snail, and cAMP responsive element binding protein (CREB). nih.govresearchgate.net
A key pathway affected by 17-OHPC is the NF-κB signaling cascade, which is pivotal for inducing the expression of pro-inflammatory genes. frontiersin.org Research shows that 17-OHPC can reverse the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit in human peripheral blood mononuclear cells (PBMCs). frontiersin.orgresearchgate.net This suppression of NF-κB activation is believed to be a primary mechanism behind the anti-inflammatory and immunomodulatory effects of 17-OHPC. frontiersin.orgpatsnap.com The inhibition is likely mediated through its binding to both PR and GR, as activation of both receptors has been shown to suppress NF-κB signaling. frontiersin.orgfrontiersin.org For instance, progesterone's agonism of PR can up-regulate IκBα, an inhibitor of NF-κB, thereby contributing to its anti-inflammatory activity in human myometrial cells. frontiersin.orgfrontiersin.org
While direct studies on this compound's modulation of JNK, mTOR, and Snail are less specific, the broader understanding of mPR signaling suggests their involvement. nih.govresearchgate.net Progestogen binding to mPRs can activate the MAPkinase/ERK1/2 pathway, of which JNK is a key component, influencing processes like cell cycle progression and apoptosis. nih.govnih.gov Similarly, mTOR signaling, a central regulator of cell growth and metabolism, can be influenced by mPR activation. nih.gov The transcription factor Snail, a key regulator of epithelial-mesenchymal transition, is another potential downstream target. nih.gov Furthermore, progestogen-induced activation of protein kinase A (PKA) can lead to the phosphorylation of CREB, a transcription factor involved in various cellular responses. researchgate.net
Gene Expression and Transcriptional Regulation
This compound modifies cellular function primarily by altering the transcription of specific genes, acting through both progesterone and glucocorticoid receptors. patsnap.compnas.org
Modulation of Progesterone-Responsive Genes
As a progestogen, 17-OHPC mimics the action of natural progesterone by binding to progesterone receptors (PR-A and PR-B), which are members of the steroid receptor superfamily. patsnap.comobgynkey.com This binding activates the transcription of progesterone-responsive genes. patsnap.com These genes are critical in processes such as maintaining uterine quiescence during pregnancy. patsnap.com The responsiveness of a target tissue depends not only on the circulating hormone levels but also on the ratio of the PR-A and PR-B isoforms, which have different biological roles. obgynkey.com PR-B generally increases the transcription of these responsive genes, while PR-A can inhibit their transcription. obgynkey.commdpi.com However, studies comparing 17-OHPC to natural progesterone have found that it is not superior in binding to PR or in eliciting gene expression in progesterone-responsive genes, suggesting other mechanisms contribute to its specific clinical effects. researchgate.netnih.govjri.ir
Selective Glucocorticoid Receptor Modulation and Gene Expression (e.g., GILZ, FKBP5)
Beyond its progestogenic activity, 17-OHPC has been identified as a selective glucocorticoid receptor (GR) modulator. frontiersin.orgpnas.org This means it can bind to the GR and regulate the expression of GR target genes in a promoter-specific manner. pnas.org Research has shown that 17-OHPC can down-regulate the expression of the GR target genes GILZ (Glucocorticoid-Induced Leucine Zipper) and FKBP5 (FK506-Binding Protein 5). frontiersin.orgresearchgate.netfrontiersin.orgpnas.org This selective modulation is noteworthy because other GR-regulated genes, such as ENaC (Epithelial Sodium Channel), are not affected by 17-OHPC. frontiersin.orgresearchgate.netpnas.org This selective action provides a molecular basis for its anti-inflammatory and immunomodulatory activities, distinguishing it from general glucocorticoids that may have broader and less desirable effects. frontiersin.orgresearchgate.net The ability of 17-OHP to bind to and activate the transcriptional activity of GR has also been linked to the regulation of glucose metabolism. nih.gov
Immunomodulatory Effects and Anti-inflammatory Pathways
The immunomodulatory properties of this compound are a cornerstone of its mechanism of action, primarily driven by its ability to suppress inflammatory signaling and modulate the production of signaling molecules called cytokines. frontiersin.orgmdpi.com
Suppression of NF-κB Activation and Downstream Signaling
A significant anti-inflammatory effect of 17-OHPC is its ability to suppress the activation of the NF-κB pathway. frontiersin.org This transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and mediators. frontiersin.orgnih.gov In human PBMCs, 17-OHPC has been demonstrated to inhibit the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.orgresearchgate.net By preventing IκBα from being degraded, 17-OHPC blocks the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes. frontiersin.orgresearchgate.net This suppression of NF-κB signaling is considered a key mechanism underlying the compound's ability to inhibit cytokine production. frontiersin.orgpatsnap.comfrontiersin.orgscienceopen.com This action is likely mediated through both its agonist activity at the progesterone receptor and its selective modulation of the glucocorticoid receptor. frontiersin.orgfrontiersin.org
Cytokine Production Modulation (e.g., IL-10, TNF-α, IL-6, CXCL9, CXCL10)
This compound significantly alters the balance of pro- and anti-inflammatory cytokines. frontiersin.org In stimulated human PBMCs, 17-OHPC has been shown to inhibit the production of a wide range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), IL-1β, and IL-2. frontiersin.orgresearchgate.net This inhibition occurs at both the protein and mRNA levels. frontiersin.org
Conversely, 17-OHPC can enhance the production of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.govnih.gov Studies have found a correlation between plasma concentrations of 17-OHPC and increased IL-10 production from leukocytes stimulated with an inflammatory agent. nih.govnih.govresearchgate.net This suggests that 17-OHPC modulates a provoked inflammatory response rather than preventing it outright. nih.gov The compound had no effect on TNF-α production in the same studies, highlighting a selective effect on cytokine pathways. nih.govnih.gov
Furthermore, 17-OHPC influences the production of chemokines, which are cytokines that direct the migration of immune cells. In animal models of inflammation, 17-OHPC was found to reduce levels of the T-cell attracting chemokines CXCL9 and CXCL10 in the placenta, thereby modulating T-cell-mediated immunity. frontiersin.orgresearchgate.net
The table below summarizes the modulatory effects of 17-OHPC on various cytokines based on research findings.
| Cytokine/Chemokine | Effect of 17-OHPC | Research Context | Citation |
| TNF-α | Inhibition/Down-regulation of mRNA | Stimulated human PBMCs | frontiersin.org |
| No relationship with plasma concentration | Clinical samples and in vitro macrophages | nih.govnih.gov | |
| IL-6 | Inhibition | Stimulated human PBMCs; LPS-induced inflammation in mice | frontiersin.org |
| IL-10 | Inhibition (in some models) | OKT3-stimulated human PBMCs | frontiersin.org |
| Enhanced production | LPS-stimulated leukocytes/macrophages | nih.govnih.gov | |
| CXCL9 | Reduction | Placenta in a mouse model of inflammation | frontiersin.orgresearchgate.net |
| CXCL10 | Reduction | Placenta in a mouse model of inflammation | frontiersin.orgresearchgate.net |
| IFN-γ | Inhibition | Stimulated human PBMCs | frontiersin.org |
| IL-1β | Inhibition | Stimulated human PBMCs | frontiersin.orgresearchgate.net |
| IL-2 | Inhibition | Stimulated human PBMCs | frontiersin.org |
Impact on Immune Cell Function and Regulation of Inflammatory Processes
This compound, particularly its synthetic derivative 17α-hydroxyprogesterone caproate (17-OHPC), exerts notable immunomodulatory effects by influencing the function of various immune cells and regulating inflammatory pathways. Research indicates that its mechanism of action involves the suppression of pro-inflammatory responses and the promotion of an anti-inflammatory environment, primarily through the modulation of cytokine production and immune cell activity.
A key mechanism underlying the anti-inflammatory effects of 17-OHPC is its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. frontiersin.org Studies have shown that 17-OHPC can inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit in human peripheral blood mononuclear cells (PBMCs). frontiersin.org This suppression of NF-κB activation leads to a significant reduction in the production of a wide array of cytokines. nih.govfrontiersin.org
The influence of this compound extends to various populations of immune cells, including T lymphocytes, natural killer (NK) cells, macrophages, and neutrophils, thereby affecting both innate and adaptive immunity.
T Cell Modulation
This compound and its derivatives have been shown to modulate the differentiation and function of T lymphocytes. In mouse models, vaginal progesterone administration, but not systemic 17-OHPC, was found to increase the proportion of decidual CD4+ regulatory T cells (Tregs), which are crucial for immune tolerance. nih.govnih.govnih.gov Conversely, it decreased the proportion of decidual CD8+CD25+Foxp3+ T cells. nih.govnih.gov Other research suggests that progesterone can promote the differentiation of fetal T cells from human cord blood into Tregs while suppressing their development into pro-inflammatory Th17 cells. aai.org This effect is potentially mediated by enhancing STAT5 activation and decreasing STAT3 activation. aai.org Furthermore, in a rat model of preeclampsia, 17-OHPC treatment was associated with a decrease in CD4+ T cells and an increase in circulating and placental Th2 cells, which are involved in humoral immunity and have anti-inflammatory roles. nih.gov
Effects on Natural Killer (NK) Cells, Macrophages, and Neutrophils
The compound's impact is also evident in cells of the innate immune system. In a rat model of placental ischemia, 17-OHPC administration significantly decreased the number of total and cytolytic placental Natural Killer (NK) cells. nih.gov NK cell activity can also be inhibited by a progesterone-induced blocking factor (PIBF). plos.org
Regarding macrophages, some studies indicate a suppressive role. For instance, vaginal progesterone has been shown to decrease the proportion of macrophages in decidual tissues in mice. nih.govnih.gov However, it did not appear to cause a polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. nih.govnih.gov In contrast, other work suggests that progestational agents can prevent the reduction in macrophages in the cervix that is induced by inflammatory stimuli like lipopolysaccharide (LPS). researchgate.net
The effect on neutrophils is also complex. Vaginal progesterone has been found to reduce the proportion of IFNγ-positive neutrophils in the myometrium and active MMP-9-positive neutrophils in the cervix. nih.gov In contrast, 17-OHPC administration was shown to increase the abundance of active MMP-9-positive neutrophils and monocytes in the cervix. nih.govnih.gov Medroxyprogesterone acetate (B1210297), another progestin, has been shown to block the LPS-induced increase in neutrophils in the cervix.
Regulation of Cytokine and Inflammatory Mediator Production
A significant aspect of this compound's immunomodulatory function is its ability to regulate the production of cytokines and other inflammatory mediators. Both in vivo and in vitro studies have demonstrated that 17-OHPC can inhibit the production of a broad spectrum of cytokines. nih.govfrontiersin.org
In human PBMC-engrafted immunodeficient mice, 17-OHPC significantly inhibited the stimulated production of TNF-α, IFN-γ, IL-2, IL-4, IL-6, IL-10, and GM-CSF. nih.govfrontiersin.org In vitro experiments with human PBMCs have confirmed these findings, showing that 17-OHPC attenuates the production of IFN-γ, IL-1β, IL-2, IL-6, and IL-10 when stimulated. frontiersin.org This leads to the downregulation of the mRNA levels for these cytokines. frontiersin.org One proposed mechanism for this broad anti-inflammatory effect is the enhanced production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov Some research suggests a correlation between 17-OHPC plasma concentrations and LPS-stimulated IL-10 levels. nih.gov
However, the anti-inflammatory effects are not universally reported. Some in vitro studies found that 17-OHPC did not decrease TNF-α in myometrial cells or downregulate the expression of Toll-like receptors in the decidua. mdpi.comresearchgate.net
The tables below summarize key research findings on the impact of this compound and its derivatives on immune cells and cytokine production.
| Neutrophils | Medroxyprogesterone Acetate | Pregnant Mice (LPS-induced) | Blocked the LPS-induced increase in the cervix | |
Table 2: Regulation of Cytokine Production by 17α-Hydroxyprogesterone Caproate (17-OHPC)
| Cytokine | Model System | Stimulation | Effect of 17-OHPC | Reference(s) |
|---|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Human PBMC-engrafted Mice | OKT3 | Inhibition | nih.gov, frontiersin.org |
| Interferon-gamma (IFN-γ) | Human PBMC-engrafted Mice | OKT3 | Inhibition | nih.gov, frontiersin.org |
| Interleukin-2 (IL-2) | Human PBMC-engrafted Mice | OKT3 | Inhibition | nih.gov, frontiersin.org |
| Interleukin-4 (IL-4) | Human PBMC-engrafted Mice | OKT3 | Inhibition | nih.gov, frontiersin.org |
| Interleukin-6 (IL-6) | Human PBMC-engrafted Mice | OKT3 | Inhibition | nih.gov, frontiersin.org |
| Interleukin-10 (IL-10) | Human PBMC-engrafted Mice | OKT3 | Inhibition | nih.gov, frontiersin.org |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Human PBMC-engrafted Mice | OKT3 | Inhibition | nih.gov, frontiersin.org |
| Interleukin-1 Beta (IL-1β) | Human PBMCs | OKT3 | Inhibition | frontiersin.org |
| Interleukin-10 (IL-10) | Human Macrophages | LPS | Enhanced Production | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 17α-hydroxyprogesterone caproate (17-OHPC) |
| Estradiol |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) |
| This compound |
| Interferon-gamma (IFN-γ) |
| Interleukin-1 Beta (IL-1β) |
| Interleukin-2 (IL-2) |
| Interleukin-4 (IL-4) |
| Interleukin-6 (IL-6) |
| Interleukin-10 (IL-10) |
| Lipopolysaccharide (LPS) |
| Medroxyprogesterone Acetate |
| Progesterone |
Physiological and Pathophysiological Research of Hydroxyprogesterone
Reproductive System Physiology
Hydroxyprogesterone (B1663944), specifically its synthetic derivative 17α-hydroxyprogesterone caproate (17-OHPC), has been a subject of extensive research due to its role in maintaining pregnancy. patsnap.commdpi.com Its physiological effects are primarily mediated through its interaction with progesterone (B1679170) receptors, influencing gene expression to support uterine quiescence and cervical integrity. patsnap.com
Uterine Quiescence and Myometrial Contractility Modulation
Progesterone and its analogs are crucial for maintaining uterine quiescence during pregnancy. frontiersin.orgnih.gov They achieve this by antagonizing the inflammatory pathways that lead to uterine contractions. frontiersin.org Specifically, progesterone receptors can block the activation of nuclear factor κB (NF-κB), a key transcription factor involved in inflammation and the expression of contraction-associated proteins. frontiersin.org
However, the direct effects of 17α-hydroxyprogesterone caproate (17-OHPC) on myometrial contractility are debated. Some in vitro studies have shown that 17-OHPC does not have a direct relaxant effect on human myometrial tissue. nih.govresearchgate.net In contrast, other research suggests that progesterone, but not 17-OHPC, can inhibit myometrial contractions. nih.gov These conflicting findings suggest that the benefits of 17-OHPC in preventing preterm labor may be due to long-term genomic effects rather than immediate muscle relaxation. nih.govresearchgate.net The synthetic nature of 17-OHPC, with its caproate ester, provides a longer half-life compared to natural progesterone, allowing for sustained action. patsnap.com
Table 1: Research Findings on this compound and Myometrial Contractility
| Study Focus | Key Finding | Implication |
|---|---|---|
| In vitro contractility | 17-OHPC showed no significant direct relaxant effect on pregnant or non-pregnant human myometrial strips. nih.govresearchgate.net | The therapeutic benefit of 17-OHPC is likely not due to immediate muscle relaxation but rather long-term genomic effects. nih.gov |
| Comparative effects | Progesterone, but not 17-OHPC, was found to suppress myometrial contractility in in-vitro studies. nih.gov | Highlights the different physiological properties and potential mechanisms of action between natural progesterone and its synthetic analog. nih.gov |
| Anti-inflammatory action | Progesterone receptors help maintain myometrial quiescence by blocking inflammatory pathways, such as NF-κB activation. frontiersin.org | Suggests an indirect mechanism for maintaining uterine calm by preventing the inflammatory cascade that triggers contractions. frontiersin.org |
Cervical Remodeling and Integrity
The cervix undergoes extensive remodeling throughout pregnancy to remain firm and closed, a process crucial for carrying the fetus to term. nih.gov Progesterone and its analogs are believed to play a role in maintaining cervical integrity. patsnap.com
Studies suggest that 17α-hydroxyprogesterone caproate (17-OHPC) may help preserve cervical integrity by modulating the expression of enzymes involved in cervical tissue remodeling and by exerting anti-inflammatory effects. patsnap.comthieme-connect.de Research has shown that 17-OHPC can reduce the shortening of the cervix in women at risk for preterm labor. thieme-connect.deresearchgate.net This effect is thought to be mediated, in part, by a decrease in pro-inflammatory cytokines like interleukin-1β in the cervix. thieme-connect.de However, some studies have not found a significant difference in cervical length over time in women receiving 17-OHPC compared to controls. nih.govnih.gov
Ovarian and Corpus Luteum Function
The corpus luteum, which forms in the ovary after ovulation, is the primary source of progesterone during the early stages of pregnancy. physiology.org This progesterone is essential for maintaining the pregnancy until the placenta takes over this function. mdpi.com
Plasma levels of 17α-hydroxyprogesterone serve as an indicator of both follicular maturation and corpus luteum function. oup.com Its levels rise coincidentally with the luteinizing hormone (LH) surge before ovulation and remain elevated during the luteal phase, reflecting corpus luteum activity. oup.com Studies have shown that the administration of human chorionic gonadotropin (hCG) during the luteal phase can increase plasma levels of both progesterone and 17α-hydroxyprogesterone, demonstrating the responsiveness of the corpus luteum to gonadotropic stimulation. oup.com The ratio of progesterone to 17α-hydroxyprogesterone can reflect the activity of granulosa and theca cells during the follicular phase and after luteinization. nih.gov
Endocrine System Regulation
Hypothalamic-Pituitary-Gonadal Axis Interactions and Gonadotropin Suppression
The hypothalamic-pituitary-gonadal (HPG) axis is a complex system that regulates the reproductive hormones. wikipedia.orgnih.gov The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgnih.gov These gonadotropins then act on the gonads to regulate steroid hormone production. wikipedia.org
Progestogens, including this compound, can exert negative feedback on the HPG axis, suppressing the release of gonadotropins. clinical-laboratory-diagnostics.com This suppression is a key mechanism in hormonal contraception and can also play a role in certain reproductive disorders. In conditions like polycystic ovary syndrome (PCOS), there can be an exaggerated response of 17α-hydroxyprogesterone to gonadotropin stimulation, indicating a dysregulation of the HPG axis. nih.govmdpi.com Studies using GnRH agonists have shown that this hyperresponsiveness is an intrinsic characteristic of the ovaries in many women with PCOS. nih.gov Furthermore, the pulsatile release of GnRH is critical for normal gonadotropin production, and continuous administration can lead to decreased synthesis of LH and FSH. clinical-laboratory-diagnostics.com
Adrenal Function and Steroid Hormone Balance
This compound, specifically 17α-hydroxyprogesterone (17-OHP), is a crucial intermediate in the intricate process of steroid hormone synthesis, primarily occurring in the adrenal glands. wikipedia.orgrupahealth.com Its production is a key step in the pathway that converts progesterone into cortisol, a vital glucocorticoid that regulates metabolism, immune response, and stress. medlineplus.govunilabs.jogenexlab.ae The synthesis of 17-OHP from progesterone is catalyzed by the enzyme 17α-hydroxylase. rupahealth.comnumberanalytics.com Subsequently, 17-OHP is converted to 11-deoxycortisol by the enzyme 21-hydroxylase, a precursor to cortisol. msdmanuals.com
The production of 17-OHP is stimulated by the adrenocorticotropic hormone (ACTH) from the pituitary gland as part of the hypothalamic-pituitary-adrenal (HPA) axis. numberanalytics.comlabmed.org.uk This intricate feedback loop ensures that cortisol levels are maintained within a narrow physiological range. When cortisol levels are low, the pituitary gland releases more ACTH, which in turn stimulates the adrenal glands to produce more cortisol, a process that involves the synthesis of 17-OHP.
Role in Congenital Adrenal Hyperplasia (CAH) Pathogenesis and Diagnostic Biomarkers
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive genetic disorders characterized by defects in the enzymes required for adrenal steroid synthesis. nih.govyoutube.com The most common form of CAH, accounting for over 90% of cases, is caused by a deficiency of the enzyme 21-hydroxylase. medlineplus.govmsdmanuals.com
In individuals with 21-hydroxylase deficiency, the conversion of 17-OHP to 11-deoxycortisol is impaired. msdmanuals.com This enzymatic block leads to a significant accumulation of 17-OHP in the adrenal glands. medlineplus.govnih.gov The excess 17-OHP is then shunted into the androgen synthesis pathway, resulting in the overproduction of androgens such as androstenedione. msdmanuals.comnih.gov
This overproduction of androgens is responsible for the virilization seen in affected females and precocious puberty in males. chl.co.nz The deficiency in cortisol production also leads to a lack of negative feedback on the pituitary gland, resulting in chronically elevated levels of ACTH and subsequent adrenal hyperplasia. nih.govyoutube.com
Due to its central role in the pathophysiology of 21-hydroxylase deficiency, the measurement of 17-OHP levels in the blood is the primary biochemical marker for diagnosing and monitoring CAH. unilabs.jochl.co.nzibl-international.com Elevated levels of 17-OHP are a hallmark of this condition. medlineplus.govibl-international.com Newborn screening programs routinely include 17-OHP measurement to detect classic CAH early, as it can be a life-threatening condition if not treated promptly. medlineplus.gov In less severe, non-classic forms of CAH, which may present later in life, measuring 17-OHP levels, often after an ACTH stimulation test, is crucial for diagnosis. labmed.org.uksceti.co.jp
| Diagnostic Application of 17-OHP in CAH | |
| Condition | Role of 17-OHP |
| Classic CAH (21-hydroxylase deficiency) | Primary diagnostic biomarker; significantly elevated levels. medlineplus.govibl-international.com |
| Non-Classic CAH (late-onset) | Diagnostic marker, often confirmed with ACTH stimulation test. labmed.org.uksceti.co.jp |
| 11β-hydroxylase deficiency | Moderately elevated levels. sceti.co.jp |
| 17α-hydroxylase deficiency | Very low or undetectable levels. wikipedia.org |
Systemic Effects and Inter-organ Communication
Vascular Effects, Nitric Oxide Bioavailability, and Vasodilation
Research suggests that this compound, particularly its synthetic form 17-hydroxyprogesterone caproate (17-OHPC), may exert beneficial vascular effects. nih.gov Studies in animal models of preeclampsia, a condition characterized by high blood pressure during pregnancy, have shown that 17-OHPC can improve hypertension. nih.govcalonmedical.com One of the proposed mechanisms for this effect is the enhancement of nitric oxide (NO) bioavailability. nih.govmdpi.com
Nitric oxide is a potent vasodilator, a substance that widens blood vessels, leading to decreased blood pressure. olemiss.edu It is produced by the enzyme endothelial nitric oxide synthase (eNOS). nih.gov Research has indicated that 17-OHPC administration can increase the expression of vascular eNOS and circulating levels of nitrates and nitrites, which are markers of NO production. nih.govcalonmedical.com This suggests that this compound may promote vasodilation by stimulating the NO pathway. nih.govhilarispublisher.com
The vasodilatory properties of this compound could be significant in conditions associated with endothelial dysfunction and increased vascular resistance. By improving NO bioavailability, this compound may help to restore vascular tone and improve blood flow. calonmedical.com
Oxidative Stress Modulation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological conditions. mdpi.com Emerging evidence suggests that this compound may play a role in modulating oxidative stress.
In the context of preeclampsia research, placental ischemia is known to induce oxidative stress. hilarispublisher.com Some studies have indicated that 17-hydroxyprogesterone caproate (17-OHPC) can mitigate some of the pathological changes associated with this condition, which may be linked to a reduction in oxidative stress. researchgate.net For instance, in animal models of preeclampsia, 17-OHPC has been shown to have anti-inflammatory effects, which are often intertwined with oxidative stress pathways. nih.gov While direct evidence on this compound's antioxidant mechanisms is still developing, its ability to influence inflammatory responses suggests a potential indirect role in modulating oxidative stress.
Metabolic Reprogramming in Disease States (e.g., Breast Cancer Glycolysis and Lipid Synthesis)
Recent research has begun to explore the role of this compound in the metabolic reprogramming of cancer cells, particularly in breast cancer. journalononcology.org Cancer cells often exhibit altered metabolic pathways to support their rapid growth and proliferation. journalononcology.org
Studies have shown that 17-hydroxyprogesterone (OHPg), acting through the progesterone receptor B (PR-B), can disrupt the metabolic reprogramming in breast cancer cell lines. journalononcology.org Specifically, OHPg has been found to decrease glycolysis, the process of breaking down glucose for energy. journalononcology.org This is evidenced by a reduction in the expression of phosphofructokinase-1 (PFK1), a key glycolytic enzyme. journalononcology.org
| Effect of 17-Hydroxyprogesterone on Breast Cancer Cell Metabolism | |
| Metabolic Pathway | Effect of OHPg/PR-B Signaling |
| Glycolysis | Decreased (reduced PFK1 expression). journalononcology.org |
| ATP Production | Decreased. journalononcology.org |
| De Novo Lipid Synthesis | Reduced (decreased fatty acid synthase activity). journalononcology.org |
| Fatty Acid Oxidation | Increased. journalononcology.org |
Potential Neurosteroid and Neuromodulatory Activities
This compound is considered an endogenous progestogen steroid hormone and a chemical intermediate in the biosynthesis of neurosteroids. wikipedia.orgebi.ac.uk Neurosteroids are steroids that are synthesized within the brain and nervous system and can rapidly alter neuronal excitability.
While the direct neurosteroidal actions of this compound itself are less characterized than some of its metabolites, its position as a precursor to other neuroactive steroids is significant. For instance, it is a step in the pathway to allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. wikipedia.org
Furthermore, some research points to the potential for this compound and its derivatives to have neuromodulatory effects. For example, 3α-Dihydroprogesterone (3α-DHP), a metabolite of progesterone, has been shown to act as a positive allosteric modulator of the GABA-A receptor, exhibiting anxiolytic effects in animal studies. wikipedia.org The biosynthesis of various neurosteroids can be influenced by neurotransmitter systems, such as GABA, which can inhibit the synthesis of 17-hydroxyprogesterone, suggesting a feedback mechanism where neurosteroids can control their own production. researchgate.net These findings open the door for further investigation into the potential neuromodulatory and neuroprotective roles of this compound and its related compounds.
Advanced Research Methodologies for Hydroxyprogesterone Analysis and Synthesis
Quantitative Analytical Techniques in Biological Matrices
The accurate measurement of 17-OHP in biological matrices is fundamental for various research applications. Several advanced analytical techniques have been developed to achieve high sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications for 17-OHP Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly selective and sensitive method for the quantification of 17-OHP in serum and other biological samples. lcms.cz This technique offers significant advantages over traditional immunoassays, primarily by minimizing analytical interference from structurally similar steroids. lcms.czlcms.cz The triple-quadrupole mass spectrometer, often used in these assays, provides three levels of selectivity: sample preparation, liquid chromatographic separation, and detection by Multiple Reaction Monitoring (MRM).
LC-MS/MS methods have been developed for high-throughput analysis, capable of processing a significant number of samples per hour. thermofisher.com These methods can achieve a wide analytical range, for instance from 10 to 1,000 ng/dL (0.3 to 30 nmol/L), with excellent linearity. thermofisher.comthermofisher.com The lower limit of quantitation (LLOQ) is often very low, allowing for the analysis of physiological levels of 17-OHP. For example, one method reported an LLOQ of 0.2 nmol/L. researchgate.net Another study determined the LLOQ to be 1.6 nmol/L from dried blood spots.
Different ionization techniques can be employed, with atmospheric-pressure chemical ionization (APCI) showing less susceptibility to matrix effects compared to electrospray ionization (ESI). thermofisher.com Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids from the matrix. lcms.czthermofisher.comresearchgate.net
| Parameter | Method 1 researchgate.net | Method 2 | Method 3 thermofisher.com |
|---|---|---|---|
| Matrix | Serum | Dried Blood Spot | Serum |
| Linear Range | 0.156 - 80 nmol/L | 9.9 - 1270.0 nmol/L | 0.3 - 30 nmol/L |
| Lower Limit of Quantitation (LLOQ) | 0.2 nmol/L | 1.6 nmol/L | 0.3 nmol/L |
| Ionization | Positive Electrospray | Not Specified | APCI |
| Sample Preparation | Solid-Phase Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable tool for comprehensive steroid profiling in biological fluids, particularly urine. nih.govkarger.com This technique provides high specificity and the ability to simultaneously measure a multitude of steroid metabolites, offering a dynamic view of the steroid landscape. nih.govkarger.com
In the context of 17-OHP, GC-MS is instrumental in diagnosing certain metabolic disorders by analyzing the profile of various steroid precursors and metabolites. nih.gov For instance, the analysis of urinary metabolites of 17-OHP, such as pregnanetriol, is a key diagnostic marker. nih.gov While highly specific and less prone to interferences than immunoassays, GC-MS methods are often more labor-intensive and time-consuming due to the need for derivatization of the steroids before analysis. labmed.org.ukmdpi.com This derivatization, typically oximation followed by silylation, is necessary to improve the volatility and thermal stability of the steroids for gas chromatographic separation. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Assays
High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantitative determination of pharmaceutical compounds, including hydroxyprogesterone (B1663944) derivatives in injectable formulations. jmpas.comresearchgate.netjmpas.com Stability-indicating HPLC methods are crucial for assessing the degradation of the active pharmaceutical ingredient under various stress conditions, ensuring the quality and shelf-life of the product. jmpas.com
A reverse-phase HPLC (RP-HPLC) method with UV detection has been developed and validated for the quantification of this compound caproate in an oil-based injectable formulation. jmpas.comjmpas.com Such methods are validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure they are accurate, precise, linear, robust, and specific. jmpas.comjmpas.com The method can separate the active compound from its degradation products and excipients, like benzyl (B1604629) benzoate, which is often used as a preservative. jmpas.com For example, one developed method used a C18 column and a gradient mobile phase of water, acetonitrile, and methanol, with UV detection at 240 nm. jmpas.comjmpas.com The linearity of this method was established over a concentration range of 0.25 µg/ml to 150 µg/ml. jmpas.comjmpas.com
Immunological Assays (Immunoassay) and Analytical Interference Considerations
Immunoassays have been historically used for the measurement of 17-OHP due to their convenience and high throughput. labmed.org.ukmonobind.com These methods are based on the competitive binding of 17-OHP in a sample and a labeled 17-OHP for a limited number of antibody binding sites. fda.gov
However, a significant drawback of immunoassays is their susceptibility to analytical interference from cross-reactivity with other structurally related steroids. lcms.czlcms.cz This cross-reactivity can lead to falsely elevated results, which is a major concern in clinical research. thermoscientific.frtohoku.ac.jp Steroids from the fetal adrenal zone and other metabolites can particularly interfere with these measurements. labmed.org.uk For this reason, more specific methods like LC-MS/MS are often recommended to confirm results obtained by immunoassay. thermoscientific.fr
Synthetic Chemistry Approaches for this compound and Analogs
The synthesis of this compound and its analogs is essential for research and pharmaceutical applications. Both enzymatic and traditional chemical methods are employed.
Enzymatic and Electrochemical Synthesis Methods (e.g., P450c17 fusion proteins)
A promising approach for the synthesis of 17α-hydroxyprogesterone involves the use of cytochrome P450 enzymes, specifically P450c17. tandfonline.comtandfonline.comnih.gov This enzyme possesses 17α-hydroxylase activity, which catalyzes the conversion of progesterone (B1679170) to 17α-hydroxyprogesterone.
To overcome the need for expensive cofactors like NADPH, researchers have developed electrochemical methods to drive the enzymatic reaction. tandfonline.comtandfonline.comnih.gov In this system, a fusion protein containing bovine adrenal P450c17 linked to rat NADPH-P450 reductase is expressed at high levels in E. coli. tandfonline.comtandfonline.comnih.gov The purified enzyme is then used in a reaction vessel with electrodes. An electromotively active redox mediator, such as cobalt sepulchrate, provides the necessary electrons for the hydroxylation of progesterone. tandfonline.comtandfonline.comnih.gov This method can achieve high rates of conversion, for instance, 25 nmoles of progesterone hydroxylated per minute per nmole of P450, allowing for the production of high concentrations of hydroxylated steroids over several hours without the need for costly NADPH. tandfonline.comtandfonline.comnih.gov
Total Synthesis Strategies of Hydroxylated Steroids
The total synthesis of hydroxylated steroids like this compound is a complex challenge in organic chemistry. Researchers have developed various strategies to introduce hydroxyl groups at specific positions on the steroid skeleton with high stereochemical control.
One notable approach is the "unsaturation-functionalization" strategy. This method involves creating unsaturation (double or triple bonds) in the steroid core, which then serves as a handle for introducing hydroxyl groups and other functionalities. For instance, an effective asymmetric dearomative cyclization can be used to construct a C19-hydroxy unsaturated steroidal skeleton. nih.gov Subsequent steps, such as C3-OH-directed hydrogenation/epoxidation and regioselective reductions, allow for the precise installation of multiple hydroxyl groups. nih.gov This strategy has been successfully applied to the total synthesis of complex polyhydroxylated steroids like 19-hydroxysarmentogenin (B1257607) and ouabagenin. nih.gov
Another strategy involves the cyclization of a polyunsaturated epoxide. This was demonstrated in the total synthesis of (±)-11α-hydroxyprogesterone, where a polyunsaturated epoxide with appropriate substitutions was cyclized using picric acid as a catalyst. pnas.org The required epoxide was prepared through a multi-step sequence that included two successive alkylations of intermediary, monocyclic sulfones. pnas.org
Furthermore, the stereoselective introduction of a hydroxyl group at the C14 position of steroids has been a significant area of research. While many methods lead to the β-OH configuration, strategies for introducing the C14α-hydroxyl group are crucial for the synthesis of certain bioactive steroids. rsc.org These advanced synthetic strategies provide access to a wide range of hydroxylated steroid analogues, which are invaluable for studying their structure-activity relationships and biological functions. rsc.orgnih.gov
Hapten Synthesis for Immunological Studies
The development of immunoassays for the detection and quantification of this compound relies on the synthesis of haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. For this compound, the hapten is typically a derivative of the steroid that can be conjugated to a carrier protein like bovine serum albumin (BSA) or a label enzyme like horseradish peroxidase. jst.go.jptandfonline.com
The synthesis often involves modifying the this compound molecule at a position that does not significantly interfere with its antigenic determinants. A common approach is to introduce a linker arm at the C3 position. For example, 17α-hydroxyprogesterone-3-(o-carboxymethyl)oxime is a frequently used derivative. tandfonline.com This derivative can then be coupled to the carrier protein or enzyme. In one method, 17α-hydroxyprogesterone was conjugated to horseradish peroxidase using the mixed anhydride (B1165640) method. jst.go.jp
Another strategy involves creating a biotinylated this compound probe. For instance, a biotinylated 17α-hydroxyprogesterone probe was synthesized from 17α-hydroxyprogesterone-3-carboxymethyloxime and a conjugate obtained by the acylation of biotinylaminopropylammonium trifluoroacetate. researchgate.net This biotinylated tracer can then be used in immunoassays, such as a time-resolved fluoroimmunoassay, offering high sensitivity. researchgate.net The development of these haptens and their conjugates is fundamental for creating specific and sensitive immunoassays for hydroxyprogerone, which are essential for clinical diagnostics and research. tandfonline.comjst.go.jptandfonline.com
In Vitro and In Vivo Model Systems in this compound Research
A variety of model systems are employed to investigate the biological effects and mechanisms of action of this compound. These models range from cultured cells to animal models and the use of human biological samples, each providing unique insights.
Human Myometrial Cells: The myometrium, the smooth muscle layer of the uterus, is a key target for progesterone action during pregnancy. Human myometrial cell culture models, including primary cells and immortalized cell lines like hTERT-HM, are used to study the effects of this compound on uterine contractility and inflammation. pnas.orgoup.comnih.govjst.go.jp Studies using these models have shown that progesterone can inhibit inflammatory responses, for example, by reducing interleukin-1β-driven cyclooxygenase-2 expression. nih.govresearchgate.net However, it's important to note that myometrial tissue can undergo culture-induced gene expression changes, which could affect the interpretation of results. jst.go.jp Myometrial explants are considered a superior model as they more closely resemble the in vivo condition. nih.govresearchgate.net
Peripheral Blood Mononuclear Cells (PBMCs): The immunomodulatory effects of this compound are often investigated using PBMCs. These cells, which include lymphocytes and monocytes, are key components of the immune system. Research has demonstrated that 17α-hydroxyprogesterone caproate (17-OHPC) can inhibit the production of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-1β, IL-2, and IL-6 in stimulated PBMCs. frontiersin.orgnih.govobgynkey.com This inhibition is thought to occur through the suppression of NF-κB activation. frontiersin.org Some studies have shown that in vivo treatment with 17-OHPC attenuates the immunoresponsiveness of PBMCs. nih.govresearchgate.net A potential mechanism for this is the enhanced production of the anti-inflammatory cytokine IL-10. nih.gov
Breast Cancer Cell Lines: The role of this compound in breast cancer is complex and is studied using various breast cancer cell lines, such as MCF-7, T47D, and MDA-MB-231. journalononcology.orgnih.govresearchgate.net Research indicates that this compound, acting through the progesterone receptor B (PR-B), can alter the metabolic reprogramming of breast cancer cells by decreasing glycolysis and ATP production. journalononcology.org It has also been shown to impair the aggressiveness of breast cancer cells by inhibiting cell migration and invasion. nih.gov Furthermore, studies have revealed that preoperative this compound administration may improve outcomes in patients by downregulating genes involved in inflammatory responses and cellular stress. oncotarget.comnih.gov
| Cell Line | Key Research Findings on this compound |
| Human Myometrial Cells | Progesterone inhibits inflammatory responses and may play a role in maintaining uterine quiescence. nih.govresearchgate.net |
| Peripheral Blood Mononuclear Cells (PBMCs) | 17-OHPC inhibits the production of pro-inflammatory cytokines and enhances the production of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.govnih.gov |
| Breast Cancer Cell Lines (MCF-7, T47D) | This compound/PR-B signaling disrupts metabolic reprogramming and can reduce cell aggressiveness. journalononcology.orgnih.gov |
Reduced Uterine Perfusion Pressure (RUPP) Rat Model for Preeclampsia: This model is widely used to mimic the characteristics of preeclampsia, a pregnancy disorder characterized by high blood pressure and other systemic effects. nih.gov In the RUPP rat model, reducing uterine perfusion pressure leads to hypertension, increased inflammatory cytokines (like TNF-α), and elevated anti-angiogenic factors. researchgate.netresearchgate.netphysiology.org Studies using this model have shown that administration of 17α-hydroxyprogesterone caproate (17-OHPC) can improve blood pressure and other pathophysiological features of preeclampsia. researchgate.netresearchgate.netphysiology.org
LPS-induced Intrauterine Inflammation Mouse Model: Intrauterine inflammation is a major cause of preterm birth. The lipopolysaccharide (LPS)-induced intrauterine inflammation mouse model is used to study the effects of interventions on inflammation-induced preterm labor. researcher.liferesearchgate.net In this model, administration of LPS induces an inflammatory cascade that can lead to preterm birth. Research has shown that pretreatment with 17α-hydroxyprogesterone caproate (17-OHPC) can have neuroprotective effects on the fetus and improve neuromotor outcomes in the offspring by modulating the immune response in the placenta and fetal brain. researcher.lifenih.gov Other progestational agents have also been shown to forestall inflammation-induced cervical ripening in this model.
Serum and Plasma: Serum and plasma are the most common biological samples used for the quantitative determination of this compound. immusmol.combiovendor.comlcms.cz These measurements are crucial for diagnosing and managing conditions like congenital adrenal hyperplasia (CAH). tandfonline.com Various immunoassay methods, including ELISA and radioimmunoassay, have been developed for this purpose. tandfonline.comimmusmol.combiovendor.com More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also used for high-throughput and highly specific quantification. researchgate.netlcms.cz
Fetal Hepatocytes: Studying the metabolism of drugs administered during pregnancy is essential to understand fetal exposure and potential effects. Fetal hepatocytes are used to investigate the metabolism of this compound. Research has shown that 17α-hydroxyprogesterone caproate (17-OHPC) is metabolized by fetal hepatocytes, primarily by the fetal form of the cytochrome P450 enzyme, CYP3A7. nih.govutmb.eduresearchgate.netpitt.edutandfonline.com The metabolic profile in fetal hepatocytes differs from that in adult hepatocytes, which primarily utilize CYP3A4. nih.gov The intrinsic clearance of 17-OHPC by fetal hepatocytes is about half of that in adult hepatocytes. nih.govresearchgate.net
Amniotic Fluid: Amniotic fluid analysis provides a window into the fetal environment. allinahealth.org The measurement of 17-hydroxyprogesterone in amniotic fluid is used for the prenatal diagnosis of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. allinahealth.orgresearchgate.netcapes.gov.brnih.govoup.com Elevated levels of 17-hydroxyprogesterone in amniotic fluid are indicative of an affected fetus. researchgate.netcapes.gov.br Studies have established normal reference ranges for 17-hydroxyprogesterone in amniotic fluid at different gestational ages. allinahealth.orgresearchgate.netnih.govoup.com
Research on Interactions and Long Term Safety Considerations
Pharmacokinetic Interactions with Other Xenobiotics
The interaction of hydroxyprogesterone (B1663944) with the body's primary drug-metabolizing enzyme system, cytochrome P450, is a key area of research for determining its potential to affect other medications.
Research into how this compound caproate modulates cytochrome P450 (CYP) enzymes has yielded varied results depending on the in vitro system used. In vitro studies are crucial for predicting potential drug-drug interactions.
One study utilizing human liver microsomes indicated that this compound caproate could increase the metabolic rate of substrates for CYP1A2, CYP2A6, and CYP2B6 by approximately 80%, 150%, and 80%, respectively. drugs.comekb.egdrugs.comdrugcentral.org This suggests a potential for enzyme induction. However, a different in vitro study that used human hepatocytes found that this compound caproate did not induce or inhibit the activity of these same enzymes (CYP1A2, CYP2A6, or CYP2B6). drugcentral.orgmakena.com
Further research in primary cultures of human hepatocytes showed that 17-alpha-hydroxyprogesterone caproate (17-OHPC) modestly increased the activity of CYP2C19. nih.govresearchgate.net Conversely, other in vitro data suggest that at therapeutic concentrations, this compound caproate is unlikely to inhibit the activity of CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. ekb.egdrugcentral.org
The metabolism of this compound caproate itself is believed to be primarily carried out by CYP3A4 and CYP3A5. drugcentral.orgnih.govwikipedia.org In the fetal liver and placenta, CYP3A7 may also play a role in its metabolism. wikipedia.org
Table 1: Summary of In Vitro Research on this compound Caproate's Effect on CYP Enzymes
| CYP Enzyme | Observed Effect | Study System | Citation |
|---|---|---|---|
| CYP1A2 | ~80% increase in metabolic rate | Human Liver Microsomes | drugs.comekb.egdrugs.comdrugcentral.org |
| CYP1A2 | No induction or inhibition | Human Hepatocytes | drugcentral.orgmakena.com |
| CYP2A6 | ~150% increase in metabolic rate | Human Liver Microsomes | drugs.comekb.egdrugs.comdrugcentral.org |
| CYP2A6 | No induction or inhibition | Human Hepatocytes | drugcentral.orgmakena.com |
| CYP2B6 | ~80% increase in metabolic rate | Human Liver Microsomes | drugs.comekb.egdrugs.comdrugcentral.org |
| CYP2B6 | No induction or inhibition | Human Hepatocytes | drugcentral.orgmakena.com |
| CYP2C19 | Modest increase in activity | Primary Human Hepatocytes | nih.govresearchgate.net |
| CYP2C19 | Inhibition unlikely at therapeutic concentrations | In Vitro Data | ekb.egdrugcentral.org |
| CYP3A4 | Inhibition unlikely at therapeutic concentrations | In Vitro Data | ekb.egdrugcentral.org |
| CYP3A7 | Potential metabolizing enzyme in fetal liver/placenta | - | wikipedia.org |
The potential for this compound to modulate CYP enzymes has direct implications for any concurrently administered drugs that are substrates for these enzymes. Enzyme induction can accelerate the metabolism of a co-administered drug, potentially decreasing its plasma concentration and reducing its efficacy. medicineslearningportal.org Conversely, enzyme inhibition slows down drug metabolism, which can lead to increased drug levels and a higher risk of toxicity. medicineslearningportal.org
Given the finding that this compound caproate may increase the metabolic rate of drugs metabolized by CYP1A2, CYP2A6, and/or CYP2B6, there is a potential for decreased plasma concentrations of these drugs. drugs.comdrugs.com Likewise, the observed modest increase in CYP2C19 activity suggests that the dosage of CYP2C19 substrates, such as certain proton pump inhibitors or antidepressants, might need to be increased in patients receiving 17-OHPC. nih.gov However, the clinical significance of these in vitro findings has not been definitively established. drugs.comekb.egdrugs.com Therefore, monitoring the pharmacologic effects and serum concentrations of co-administered drugs is advised when this compound therapy is initiated or discontinued. drugs.comdrugs.com
Cytochrome P450 Enzyme Modulation (Induction and Inhibition of CYP1A2, 2A6, 2B6, 2C19, 3A4, 3A7)
Long-term Research on Offspring Health Outcomes
Concerns about the long-term health effects on children exposed to synthetic hormones in utero have prompted significant research, particularly regarding cancer risk and developmental outcomes.
A significant body of research into the long-term effects of in utero exposure to 17α-hydroxyprogesterone caproate (17-OHPC) comes from the Child Health and Development Studies (CHDS), a population-based cohort that followed mother-child pairs from 1959 to 1966. nih.govphi.org Analysis of this cohort has revealed an association between 17-OHPC exposure and an increased risk of cancer in the offspring over their lifespan. nih.govmedpagetoday.com
Offspring exposed to 17-OHPC had nearly double the risk of any cancer compared to those who were not exposed. phi.orgmedpagetoday.com The risk was particularly elevated for those exposed during the first trimester (adjusted Hazard Ratio [aHR] 2.57) and increased with the number of injections received. nih.govmedpagetoday.com Specific cancers with notably higher risks in the exposed group included colorectal cancer, prostate cancer, and pediatric brain cancer. nih.govphi.orgendocrine.org One analysis reported that exposed offspring had a nearly five times higher rate of colon and rectal cancers and an almost four times higher rate of prostate cancer. endocrine.org
Table 2: Adjusted Hazard Ratios (aHR) for Cancer in Offspring Exposed to 17-OHPC In Utero (Based on CHDS Data)
| Cancer Type / Exposure Condition | Adjusted Hazard Ratio (aHR) | 95% Confidence Interval (CI) | Citation |
|---|---|---|---|
| Any Cancer (Overall) | 1.99 | 1.31 - 3.02 | medpagetoday.comeuropa.eu |
| Any Cancer (First Trimester Exposure) | 2.57 | 1.59 - 4.15 | nih.govmedpagetoday.com |
| Colorectal Cancer | 5.51 | 1.73 - 17.59 | nih.gov |
| Prostate Cancer | 5.10 | 1.24 - 21.00 | nih.gov |
| Pediatric Brain Cancer | 34.72 | 7.29 - 164.33 | nih.gov |
The potential for this compound to affect fetal development is contingent on its ability to cross the placental barrier and reach the fetus. Studies have confirmed that it does.
Research using a perfused human placental lobule model demonstrated that 17α-hydroxyprogesterone caproate (17HPC) is transferred from the maternal circuit to the fetal circuit. nih.gov The study also revealed that the placenta metabolizes 17HPC, and both the original compound and its metabolites are transferred to the fetal side. nih.gov
After a four-hour perfusion period, the distribution of the compound was measured:
Current Debates and Future Research Directions in Hydroxyprogesterone Science
Re-evaluation of Mechanistic Pathways and Efficacy Hypotheses
The exact mechanism by which hydroxyprogesterone (B1663944) and its derivatives, such as 17α-hydroxyprogesterone caproate (17-OHPC), exert their physiological effects remains a subject of intense scientific discussion. europa.eu For decades, the prevailing hypothesis centered on the interaction of these compounds with nuclear progesterone (B1679170) receptors (PRs), leading to a quiescent effect on the myometrium. europa.euwikipedia.org This was thought to increase the threshold for uterine contractions and decrease their conduction, thereby preventing preterm birth. europa.eu
However, the outcomes of major clinical trials have challenged this straightforward narrative. The landmark Meis trial in 2003 suggested a significant reduction in the rate of recurrent preterm birth with 17-OHPC treatment. europa.eu In contrast, the more recent PROLONG trial, a larger confirmatory study, did not show a statistically significant difference in the primary outcome of preterm birth before 35 weeks of gestation between the 17-OHPC and placebo groups. europa.eu This discrepancy has fueled a re-evaluation of the efficacy and the mechanistic hypotheses of 17-OHPC.
Current research suggests that the action of this compound may be far more complex than simple PR agonism. Studies have shown that the binding affinity of 17-OHPC for progesterone receptors is actually lower than that of natural progesterone. sanzyme.com This has led to the exploration of other potential pathways, including:
Anti-inflammatory effects: There is growing evidence that 17-OHPC may modulate the inflammatory response, a key factor in the initiation of labor. wikipedia.org Research has shown that 17-OHPC can inhibit the production of pro-inflammatory cytokines through the suppression of the NF-κB signaling pathway.
Non-genomic actions: Beyond the classical nuclear receptor signaling, progestogens can elicit rapid, non-genomic effects through membrane-associated receptors. The role of these pathways in the action of this compound is an active area of investigation.
Metabolic effects: The influence of this compound on cellular metabolism, particularly in reproductive tissues, is another emerging area of interest.
The conflicting clinical trial data and the expanding understanding of progesterone signaling highlight the need for further research to elucidate the precise molecular mechanisms of this compound and to identify the specific patient populations who are most likely to benefit from its use.
Exploration of Novel Physiological Roles and Therapeutic Potentials
Beyond its traditional use in the context of pregnancy, researchers are exploring a range of other potential physiological roles and therapeutic applications for this compound and its analogues. This expansion of focus is driven by a deeper understanding of the widespread influence of steroid hormones on the body.
This compound is a key intermediate in the biosynthesis of several critical steroid hormones, including cortisol, aldosterone, testosterone (B1683101), and estradiol. researchgate.net This central role in the steroidogenic pathway suggests that its influence may extend to a variety of physiological systems.
Emerging areas of research include:
Immunomodulation: The immune-modulating properties of progestogens are well-documented, and 17-OHPC has been shown to alter immune responses and inflammation. wikipedia.org These effects are being investigated for their potential therapeutic benefit in conditions characterized by dysregulated inflammation.
Neuroprotection: Progesterone and its metabolites have demonstrated neuroprotective effects. npra.gov.my Recent studies have indicated that this compound caproate may have protective and therapeutic effects in conditions such as chemotherapy-induced neuropathy. npra.gov.my
Oncology: The role of progesterone receptors in various cancers, particularly breast cancer, is a significant area of study. Research into how 17-hydroxyprogesterone signaling affects metabolic pathways in cancer cells is underway, with the potential to inform new therapeutic strategies. oup.com
These investigations into novel roles for this compound underscore the compound's potential beyond reproductive health and open up exciting possibilities for its future therapeutic application.
Advanced Modeling and Computational Approaches in this compound Research
The complexity of steroid hormone action, with its intricate network of metabolic and signaling pathways, presents a significant challenge to traditional research methods. In response, advanced modeling and computational approaches are becoming increasingly vital tools in this compound research. These in silico methods allow for the simulation and analysis of complex biological systems, providing insights that can guide and accelerate laboratory-based research. researchgate.netnih.gov
Key applications of computational approaches in this field include:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models are used to simulate the absorption, distribution, metabolism, and excretion of this compound, as well as its effect on the body over time. smolecule.com These models can help to optimize dosing regimens and predict patient responses. For example, modeling has been used to determine target concentrations of 17-OHP in dried blood spots for pediatric patients with congenital adrenal hyperplasia. smolecule.com
Metabolic Network Reconstruction: Computational models of metabolic networks can map the intricate pathways of steroid synthesis and breakdown. oup.com By simulating how these networks are affected by this compound, researchers can identify key enzymes and control points, and predict the downstream consequences of therapeutic interventions.
Molecular Docking and Simulation: These techniques allow researchers to model the interaction between this compound and its receptor targets at the atomic level. nih.gov This can provide insights into the structural basis of its activity and aid in the design of new, more specific and effective progestin-based drugs.
The integration of these advanced modeling and computational approaches is set to revolutionize our understanding of this compound, enabling a more quantitative and predictive approach to both basic research and clinical application.
Precision Medicine Applications and Biomarker Identification for this compound Response
The variable response to this compound therapy, as highlighted by the conflicting results of major clinical trials, underscores the need for a more personalized approach. Precision medicine, which aims to tailor medical treatment to the individual characteristics of each patient, offers a promising framework for optimizing the use of this compound. oup.com A key focus of this approach is the identification of biomarkers that can predict a patient's response to treatment.
Biomarkers are measurable indicators of a biological state and can be used to diagnose disease, predict prognosis, and guide treatment decisions. In the context of this compound, researchers are actively searching for biomarkers that can identify which individuals are most likely to benefit from therapy.
Areas of biomarker research include:
Genomic Markers: Variations in genes related to progesterone signaling, inflammation, or drug metabolism may influence an individual's response to this compound. Pharmacogenomic studies aim to identify these genetic markers to guide patient selection. npra.gov.my
Proteomic and Metabolomic Profiles: Analyzing the levels of specific proteins or metabolites in a patient's blood or tissues may provide a "snapshot" of their biological state and predict their response to this compound.
Microbiome Signatures: The composition of the vaginal and gut microbiome is known to influence pregnancy outcomes. Research is ongoing to determine whether specific microbial signatures can predict the efficacy of this compound treatment.
The following table summarizes some of the potential biomarkers being investigated for predicting response to this compound therapy.
| Biomarker Category | Potential Examples | Rationale |
| Genomic | Polymorphisms in progesterone receptor genes | Variations may alter receptor function and sensitivity to this compound. |
| Genes involved in inflammatory pathways | May identify individuals with an inflammatory phenotype more responsive to the anti-inflammatory effects of this compound. | |
| Proteomic | Levels of specific inflammatory cytokines | May indicate an underlying inflammatory state that could be modulated by this compound. |
| Expression levels of progesterone receptors | Could determine the capacity of target tissues to respond to the hormone. | |
| Metabolomic | Profiles of steroid hormone metabolites | May reflect individual differences in progesterone metabolism and bioavailability. |
By leveraging the power of precision medicine and biomarker discovery, the future of this compound therapy lies in moving away from a "one-size-fits-all" approach towards a more targeted and effective strategy for individual patients.
Unraveling Complex Molecular Networks and Pleiotropic Effects of this compound
The biological effects of this compound are not the result of a single, linear pathway, but rather the outcome of its interaction with a complex and interconnected molecular network. The term "pleiotropic" refers to the ability of a single compound to produce multiple, often seemingly unrelated, effects. npra.gov.my Understanding these complex networks and pleiotropic effects is a key frontier in this compound research.
This compound signaling involves extensive crosstalk with other major signaling pathways in the cell. This means that its effects can be modulated and integrated with a wide range of other cellular signals. Key examples of this crosstalk include:
NF-κB Pathway: As mentioned previously, 17-OHPC has been shown to suppress the activation of NF-κB, a central regulator of inflammation. This interaction is a prime example of how this compound can influence a critical cellular pathway beyond its classical hormonal role.
STAT Signaling: Progestins can activate the STAT (Signal Transducer and Activator of Transcription) family of proteins, which are involved in a wide range of cellular processes, including cell growth, differentiation, and immune responses. Crosstalk between progesterone receptors and STAT signaling pathways has been observed in breast cancer models.
Growth Factor Signaling: Progesterone receptors can interact with and modulate the signaling of growth factors, such as those in the MAPK/ERK pathway. smolecule.com This provides a mechanism by which this compound can influence cell proliferation and survival.
The study of these complex molecular networks requires a systems biology approach, which integrates data from genomics, proteomics, and metabolomics to build comprehensive models of cellular function. By unraveling the intricate web of interactions that govern the pleiotropic effects of this compound, researchers can gain a more holistic understanding of its biological roles and identify new opportunities for therapeutic intervention.
Q & A
Q. What experimental designs address confounding variables in observational studies on this compound’s neurodevelopmental effects?
- Methodological Answer : Propensity score matching or inverse probability weighting balances covariates (e.g., maternal age, comorbidities). Sensitivity analyses (e.g., E-values) quantify unmeasured confounding. Longitudinal designs with repeated neurodevelopmental assessments (e.g., Bayley Scales) reduce temporal bias .
Data Analysis & Contradiction Management
Q. How should researchers handle missing data in this compound pharmacokinetic studies?
Q. What bioinformatics tools analyze transcriptomic data from this compound-treated cell lines?
- Methodological Answer : RNA-seq pipelines (e.g., STAR aligner, DESeq2 for differential expression) identify progesterone-regulated genes. Functional enrichment tools (DAVID, GSEA) map pathways, while single-cell RNA-seq can resolve heterogeneity in cellular responses .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound assays across laboratories?
- Methodological Answer : Inter-laboratory ring trials with standardized protocols and shared reference materials improve consistency. Detailed metadata (e.g., LC-MS/MS parameters, calibration curves) must accompany publications, per the FAIR data principles .
Q. What ethical issues arise in placebo-controlled trials of this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
